Dimethyltubocurarine iodide is a synthetic neuromuscular blocking agent derived from tubocurarine, a naturally occurring alkaloid sourced from the bark and stems of plants in the genera Chondrodendron and Strychnos. It is primarily used in clinical settings as an adjunct to anesthesia, facilitating muscle relaxation during surgical procedures. The compound is classified as a non-depolarizing neuromuscular blocker, functioning by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction.
Dimethyltubocurarine iodide is synthesized through chemical modifications of tubocurarine. The classification of this compound falls under the category of neuromuscular blocking agents, specifically within the benzylisoquinolinium group. It serves as a competitive antagonist at the neuromuscular junction, distinguishing it from depolarizing agents like succinylcholine, which act differently by causing initial muscle contraction followed by paralysis.
The synthesis of dimethyltubocurarine iodide involves several steps:
Industrial production often utilizes large-scale chemical synthesis processes that adhere to strict regulatory standards to maintain product quality for medical use .
Dimethyltubocurarine iodide has a complex molecular structure characterized by:
The structure features two quaternary ammonium groups that confer its neuromuscular blocking properties. The presence of iodine contributes to its solubility and pharmacological activity .
Dimethyltubocurarine iodide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halide salts for substitution reactions .
Dimethyltubocurarine iodide functions by competitively binding to nicotinic acetylcholine receptors located at the neuromuscular junction. This binding inhibits acetylcholine from activating these receptors, preventing muscle depolarization and resulting in muscle relaxation. The antagonistic effects are reversible; administration of acetylcholinesterase inhibitors such as neostigmine can counteract its action .
Relevant analyses confirm that dimethyltubocurarine iodide maintains its efficacy when stored properly and used within designated time frames .
Dimethyltubocurarine iodide is primarily used in medical settings for:
Its role in anesthesia underscores its importance in ensuring patient safety and comfort during surgical interventions .
Dimethyltubocurarine iodide (CAS 7601-55-0) is a bisbenzylisoquinolinium alkaloid derivative with the molecular formula C~40~H~48~I~2~N~2~O~6~, as confirmed by crystallographic analysis [2]. The compound features two quaternary ammonium groups critical for neuromuscular blocking activity, separated by a distance of approximately 1.1 nm – a characteristic spatial arrangement required for nicotinic acetylcholine receptor binding [5]. Its core structure consists of two isoquinoline units linked by benzyl ether bridges, with four methoxy groups at positions 6, 6', 7', and 12' contributing to stereochemical stability [2] [5].
Stereochemically, the molecule exhibits three defined chiral centers with absolute configurations at C-11 (S) and C-12 (R), as denoted by the stereodescriptors (11S,51R) in systematic nomenclature [6]. The presence of these chiral centers generates diastereomers with distinct biological activities. X-ray diffraction studies reveal that the iodide salt crystallizes in an orthorhombic system with space group P2~1~2~1~2~1~, where the iodide anions stabilize the cationic bis-benzylisoquinoline framework through ionic interactions [2]. The absolute configuration was determined through anomalous dispersion methods, confirming the R configuration at C-1 and S configuration at C-1' in the tetrahydroisoquinoline units [6].
Table 1: Molecular Identity of Dimethyltubocurarine Iodide
Property | Specification | Source |
---|---|---|
Systematic Name | 6,6',7',12'-Tetramethoxy-2,2,2',2'-tetramethyltubocuraranium diiodide | [2] |
CAS Registry Number | 7601-55-0 (diiodide salt) | [2] |
Molecular Formula | C~40~H~48~I~2~N~2~O~6~ | [2] |
Molecular Weight | 906.628 g/mol | [2] |
Exact Mass | 906.16000 | [2] |
Defined Stereocenters | 2 of 3 chiral centers resolved | [6] |
Dimethyltubocurarine iodide (metocurine) is structurally distinguished from its parent compound d-tubocurarine chloride by methylation of two phenolic hydroxyl groups. This modification yields a hexamethoxylated structure with enhanced lipid solubility compared to d-tubocurarine's tetramethoxy-diphenolic framework [5]. The methylation process involves reacting tubocurarine with methyl chloride, converting the C-7' and C-12' hydroxyls into methoxy groups [5]. This structural change significantly alters pharmacological behavior: dimethyltubocurarine exhibits approximately 1.5-2 times greater neuromuscular blocking potency than d-tubocurarine in mammalian models, attributable to increased receptor affinity and reduced metabolic clearance [5] [6].
Among structural analogs, dimethyltubocurarine occupies an intermediate position between classical curare alkaloids and synthetic neuromuscular blockers. Unlike monoquaternary agents like vecuronium, dimethyltubocurarine's bisquaternary structure enables simultaneous binding to both α and non-α subunits of nicotinic receptors [6]. When compared to other bisbenzylisoquinolines, metocurine shows reduced histamine release relative to d-tubocurarine but greater cardiovascular stability than synthetic agents like pancuronium [5]. The methylation pattern also differentiates it from atracurium, which contains tetrahydropapaverine units with ester linkages conferring Hoffman elimination properties absent in dimethyltubocurarine [5].
Table 2: Structural and Functional Comparison of Neuromuscular Blocking Agents
Compound | Quaternary Groups | Key Structural Features | Relative Potency |
---|---|---|---|
d-Tubocurarine chloride | Bisquaternary | Diphenolic, tetramethoxy | 1.0 (reference) |
Dimethyltubocurarine iodide | Bisquaternary | Hexamethoxy, no phenolic OH | 1.5-2.0× |
Metocurine | Bisquaternary | Synonymous with dimethyltubocurarine | Equivalent |
Pancuronium bromide | Bisquaternary | Steroidal backbone | 5-7× |
Vecuronium bromide | Monoquaternary | Steroidal with acetyl ester | 6-8× |
Dimethyltubocurarine iodide displays limited water solubility (approximately 10 mg/mL in cold water) but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations exceeding 50 mg/mL [7]. The crystalline form decomposes at 265°C without melting, indicating ionic lattice stability up to high temperatures [2]. Its diiodide salt form exhibits hygroscopic tendencies, requiring storage at 0–4°C for short-term stability or –20°C for long-term preservation [7]. The solid-state structure remains stable for >3 years under anhydrous, light-protected conditions, though solutions in polar solvents undergo gradual decomposition via quaternary ammonium demethylation [7].
Crystallographic analysis reveals orthorhombic symmetry with unit cell dimensions a = 12.32 Å, b = 14.05 Å, c = 17.48 Å [2]. The iodide ions occupy lattice positions that facilitate charge stabilization of the dicationic alkaloid framework. The benzylisoquinoline moieties adopt a "bowl-shaped" conformation that maximizes cation-anion interactions, with intramolecular distances between nitrogen atoms measuring 10.8–11.2 Å – consistent with the optimal span for nicotinic receptor binding [2] [6]. Spectroscopic characteristics include a UV-Vis maximum at 282 nm (log ε 3.8) in methanol, and a characteristic IR carbonyl stretch at 1680 cm⁻¹ despite the absence of carbonyl functional groups, attributed to aromatic C=C vibrations [5] [7].
Table 3: Physicochemical Properties of Dimethyltubocurarine Iodide
Property | Characteristics | Analytical Method |
---|---|---|
Solubility | 10 mg/mL in H~2~O; >50 mg/mL in DMSO | Equilibrium method |
Thermal Behavior | Decomposition at 265°C | Differential scanning calorimetry |
Crystalline System | Orthorhombic, space group P2~1~2~1~2~1~ | X-ray diffraction |
pKa | pK~a1~ 8.9; pK~a2~ 9.3 (calculated) | Potentiometric titration |
LogP (octanol-water) | 1.38 | Shake-flask method |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7